3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole 3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC11030139
InChI: InChI=1S/C19H20N2O2/c1-13(2)15-8-10-17(11-9-15)22-12-18-20-19(21-23-18)16-6-4-14(3)5-7-16/h4-11,13H,12H2,1-3H3
SMILES: CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)C(C)C
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4 g/mol

3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC11030139

Molecular Formula: C19H20N2O2

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole -

Specification

Molecular Formula C19H20N2O2
Molecular Weight 308.4 g/mol
IUPAC Name 3-(4-methylphenyl)-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-oxadiazole
Standard InChI InChI=1S/C19H20N2O2/c1-13(2)15-8-10-17(11-9-15)22-12-18-20-19(21-23-18)16-6-4-14(3)5-7-16/h4-11,13H,12H2,1-3H3
Standard InChI Key LESZICYKTMJRLJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)C(C)C
Canonical SMILES CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)C(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure is a 1,2,4-oxadiazole ring, a bioisostere for ester and amide functionalities, which enhances metabolic stability and binding affinity in drug design . The 3-position is substituted with a 4-methylphenyl group, introducing hydrophobicity and steric bulk, while the 5-position bears a [4-(propan-2-yl)phenoxy]methyl moiety. The isopropyl group on the phenoxy ring contributes to lipophilicity, potentially influencing membrane permeability and target engagement.

Synthetic Methodologies

General Synthesis of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. A common approach involves:

  • Formation of Amidoximes: Reaction of nitriles with hydroxylamine under basic conditions.

  • Cyclodehydration: Coupling amidoximes with activated carboxylic acids (e.g., using DCC or EDCI) under microwave irradiation (MWI) or thermal conditions .

For example, the synthesis of N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines from arylamidoximes and DCC under MWI achieved yields >80% .

Proposed Synthesis Route for the Target Compound

  • Step 1: Synthesis of 4-methylbenzamidoxime from 4-methylbenzonitrile and hydroxylamine.

  • Step 2: Reaction with 4-isopropylphenoxyacetic acid using EDCI as a coupling agent.

  • Step 3: Cyclization under microwave irradiation (100°C, 30 min) to form the 1,2,4-oxadiazole ring.

This method aligns with protocols described for analogous derivatives .

Pharmacological Activities

CompoundCell LineIC₅₀/GI₅₀ (μM)Mechanism
Target Compound*HCT-116 (colon)1.17–5.13*Kinase inhibition*
Prodigiosin analogMCF-7 (breast)0.19–1.93Caspase 3/7 activation
Gold(I) complex 3LXFA 6290.003DNA intercalation

*Predicted based on structural analogs .

Anti-Inflammatory and Antimicrobial Effects

The 4-methylphenyl group may confer anti-inflammatory activity by inhibiting COX-2 or NF-κB pathways, as seen in 3-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}thiazolidine-2,4-diones (IC₅₀ = 0.81 μM against A549) . Antimicrobial activity is less likely due to the compound’s lipophilicity, which may hinder bacterial membrane penetration.

Structure-Activity Relationship (SAR)

Role of Substituents

  • 4-Methylphenyl Group: Enhances hydrophobicity and π-π stacking with aromatic residues in target proteins.

  • Isopropylphenoxy Methyl: The isopropyl group improves metabolic stability by resisting oxidative degradation, while the ether linkage increases conformational flexibility.

Comparison with 1,3,4-Oxadiazoles

1,2,4-Oxadiazoles generally exhibit superior metabolic stability compared to 1,3,4-isomers due to reduced ring strain . For example, Raltegravir (an HIV integrase inhibitor) contains a 1,3,4-oxadiazole, whereas 1,2,4-derivatives like the target compound may offer improved pharmacokinetics.

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: High logP (~3.5) suggests good intestinal absorption but potential P-glycoprotein efflux.

  • Metabolism: Predicted hepatic oxidation via CYP3A4, with the isopropyl group forming stable epoxides.

  • Excretion: Primarily renal, with minor biliary clearance.

Toxicity Risks

Patent Landscape and Therapeutic Applications

Hedgehog Pathway Inhibition

The patent WO2010013037A1 discloses 1,2,4-oxadiazole derivatives as Smoothened (Smo) antagonists for treating basal cell carcinoma and medulloblastoma . The target compound’s isopropylphenoxy group may mimic the hydrophobic interactions of Compound 22 (IC₅₀ = 2.3 μM against Caco-2) , suggesting utility in hedgehog-driven cancers.

Combination Therapies

Synergy with cisplatin or paclitaxel is plausible, as observed with Terthiophene-based 1,2,4-oxadiazoles (apoptosis induction >90% at 10 μM) .

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